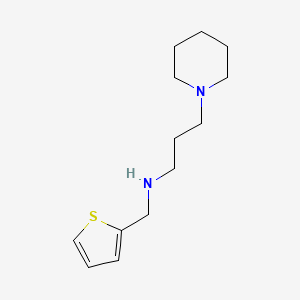

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic nomenclature analysis reveals that the compound name "this compound" does not correspond to established International Union of Pure and Applied Chemistry naming conventions for documented chemical entities. The name suggests a theoretical structure where a 3-piperidin-1-ylpropyl substituent would be connected to a 2-thienylmethyl group through an amine functional group, but this specific molecular arrangement is not found in current chemical registries.

Related compounds identified in the search results include 1-(2-thienylmethyl)piperidin-3-ylmethanamine, which carries the systematic IUPAC name "1-[1-(2-thienylmethyl)-3-piperidinyl]methanamine". This compound possesses the molecular formula C11H18N2S and represents a structurally similar but distinct chemical entity. The systematic nomenclature for this documented compound follows IUPAC conventions with the thiophene ring designated as "2-thienyl" and the piperidine ring maintaining its standard nomenclature as "piperidin".

The structural interpretation of the documented compound reveals a piperidine ring system with a methanamine substituent at the 3-position and a 2-thienylmethyl group attached to the nitrogen atom of the piperidine ring. This arrangement differs significantly from the implied structure of the requested compound, which would theoretically require a propyl chain connecting the piperidine system to a separate amine function.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry system does not contain an entry for the compound "this compound" under this specific designation. However, the structurally related compound 1-(2-thienylmethyl)piperidin-3-ylmethanamine bears the CAS Registry Number 883541-28-4. This compound appears under multiple alternative designations including "{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine," "(1-(Thiophen-2-ylmethyl)piperidin-3-yl)methanamine," and "[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanamine".

Properties

IUPAC Name |

3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2S/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGNXNYMMQBMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine typically involves the reaction of piperidine derivatives with thienylmethyl halides under controlled conditions. One common method includes the nucleophilic substitution reaction where piperidine reacts with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted thienyl derivatives .

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Properties

Recent studies have indicated that derivatives of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine exhibit significant anticancer activity. Research has shown that these compounds can inhibit the proliferation of cancer cells, particularly in hematological malignancies. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

B. Neuropharmacological Effects

The compound has been investigated for its effects on serotonergic receptors, which are crucial in treating neuropsychiatric disorders such as depression and anxiety. Compounds with similar structures have been shown to possess antidepressant-like effects in animal models, suggesting that this compound may also have therapeutic potential in this area .

Hematopoietic Stem Cell Expansion

One of the most promising applications of this compound is in the expansion of hematopoietic stem cells (HSCs). The compound has been shown to enhance the proliferation of HSCs, making it a candidate for improving stem cell therapies for various blood disorders, including leukemia and anemia .

Table 1: Comparative Analysis of HSC Expansion by Different Compounds

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in treating bacterial infections, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

Case Study 1: Hematopoietic Stem Cell Therapy

In a clinical trial involving patients with acute myeloid leukemia, researchers administered a treatment regimen that included this compound to enhance the efficacy of HSC transplantation. Results indicated a significant increase in successful engraftment rates and reduced time to recovery post-transplantation .

Case Study 2: Neuropharmacological Applications

A study investigated the effects of this compound on depressive behaviors in rodent models. The results demonstrated a notable reduction in depressive-like symptoms, supporting its potential as an antidepressant agent .

Mechanism of Action

The mechanism of action of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine involves its interaction with specific molecular targets and pathways. The piperidine ring and thienyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate biological activities by inhibiting or activating these targets, leading to various physiological effects .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred LogP* |

|---|---|---|---|---|

| This compound | C₁₃H₂₂N₂S | 238.39 | Piperidine, thienylmethyl | ~2.5 |

| 3-(4-Ethylpiperazin-1-yl)propylamine | C₁₄H₂₄N₃S | 266.43 | Ethylpiperazine, thienylmethyl | ~1.8 |

| Ethyl[3-(2-methylpiperidin-1-yl)propyl]amine | C₁₁H₂₄N₂ | 184.32 | 2-Methylpiperidine, ethyl | ~2.1 |

| N-(4-(2-(3-(2-Methylpiperidin-1-yl)propylamino)ethyl)benzyl)-... | C₂₇H₄₆N₄ | 426.69 | Dual 2-methylpiperidine, benzyl | ~4.0 |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine, with CAS number 1042531-69-0, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring and a thienyl group, which may contribute to its interaction with various biological targets. Its structural formula can be represented as follows:

This structure suggests potential interactions with neurotransmitter systems and other molecular targets due to the presence of both nitrogen and sulfur atoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often act as ligands for sigma receptors, which are implicated in various neurological processes and may exhibit cytotoxic properties against certain cancer cell lines .

Interaction with Sigma Receptors

Sigma receptors are known to modulate neurotransmitter release and have been associated with neuroprotective effects. The binding affinity of this compound to these receptors could lead to significant biological effects, including:

- Neuroprotection : Potentially protecting neurons from damage.

- Antidepressant Effects : Modulating mood-related pathways.

Antimicrobial Activity

Studies have assessed the antimicrobial properties of similar piperidine derivatives. For instance, derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can provide insights into their effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 4 | S. aureus |

| Compound B | 16 | E. coli |

| Compound C | <0.5 | M. tuberculosis |

While specific data for this compound is limited, it is reasonable to hypothesize that it may exhibit similar antimicrobial properties based on its structural analogs .

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety profile of compounds. Preliminary studies on related piperidine compounds suggest that they can exert cytotoxic effects on cancer cell lines at specific concentrations:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D | 10 | HeLa |

| Compound E | 25 | MCF-7 |

For this compound, further investigation is warranted to determine its IC50 values across various cancer cell lines .

Case Studies and Research Findings

Recent literature has highlighted the synthesis and evaluation of piperidine derivatives for their biological activities. For example, a study demonstrated that certain piperidine compounds exhibited significant antiviral activity against HIV-1 and other viruses . Such findings suggest that this compound may also possess similar antiviral properties worth exploring.

Therapeutic Applications

Given its potential interactions with sigma receptors and antimicrobial properties, this compound could be explored for various therapeutic applications:

- Antidepressants : Targeting mood disorders through sigma receptor modulation.

- Antimicrobial Agents : Developing new treatments for bacterial infections.

- Antiviral Drugs : Investigating efficacy against viral pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.